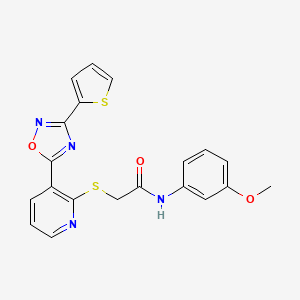
2-methoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide is a useful research compound. Its molecular formula is C24H19NO5 and its molecular weight is 401.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Effects
Research has shown that derivatives of 4-hydroxy-chromen-2-one, a compound structurally related to 2-methoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide, exhibit significant antibacterial activity. Novel organic compounds synthesized from this class have demonstrated high levels of bacteriostatic and bactericidal activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus, highlighting their potential in antibacterial applications (Behrami & Dobroshi, 2019).
Phototransformation and Molecular Sensing
The phototransformation of chromenones has been described, where specific derivatives undergo regioselective photocyclisation, leading to the formation of complex tetracyclic scaffolds. This process has implications for the development of novel organic materials with potential applications in sensing and molecular electronics. Additionally, the dealkoxylation reactions observed during phototransformation suggest a pathway for structural modification of chromenone-based compounds (Khanna et al., 2015).
Antioxidant Properties
A novel compound closely related to this compound was investigated for its antioxidant properties. The study involved experimental analysis and theoretical calculations to determine the compound's efficacy in scavenging free radicals. This research underscores the potential of chromenone derivatives in developing antioxidant agents (Demir et al., 2015).
Antimicrobial and Molecular Modeling
Further studies on the synthesis of novel chromen-2-one derivatives have shown that these compounds possess significant antimicrobial activity. In vitro screenings against various bacterial and fungal strains reveal their potential as antimicrobial agents. Molecular modeling and docking studies further provide insights into their mode of action, highlighting the role of these compounds in the development of new antimicrobial drugs (Mandala et al., 2013).
Supramolecular Packing Motifs
Research into the structural properties of related compounds has revealed novel supramolecular packing motifs. These studies demonstrate how chromen-based compounds can self-assemble into complex structures, offering valuable insights into the design of new materials for technological applications (Lightfoot et al., 1999).
Propriétés
IUPAC Name |
2-methoxy-N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5/c1-28-17-10-7-15(8-11-17)23-14-20(26)19-13-16(9-12-22(19)30-23)25-24(27)18-5-3-4-6-21(18)29-2/h3-14H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMNKICLTMMIHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
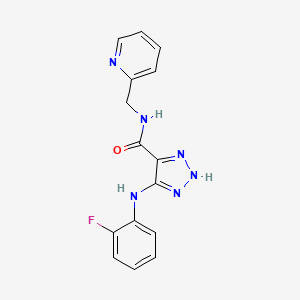

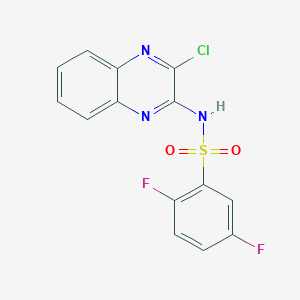
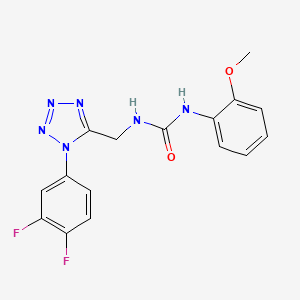
![2-[[1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2593795.png)
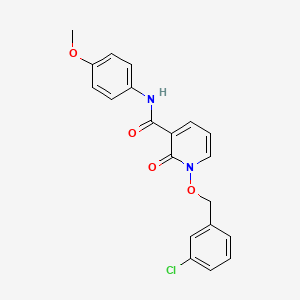

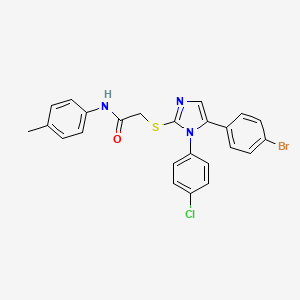
![N-[(4-fluorophenyl)methyl]-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2593801.png)
![N-cyclopentyl-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2593803.png)
![Ethyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2593804.png)
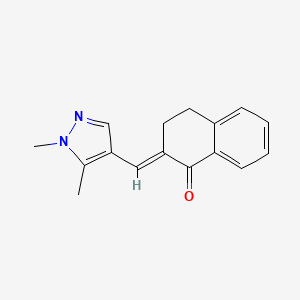
![Ethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2593810.png)
